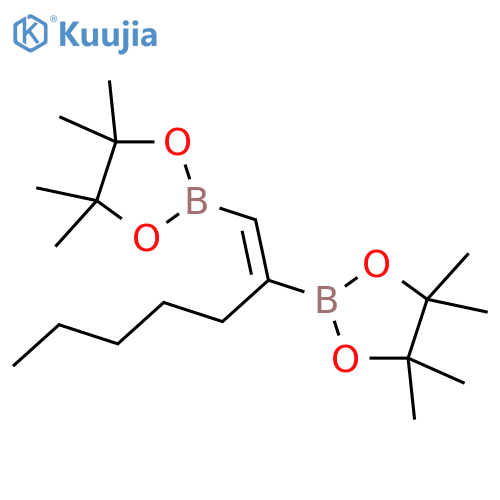

Cas no 307531-74-4 ((E)-1-Heptene-1,2-diboronic acid bis(pinacol) ester)

(E)-1-Heptene-1,2-diboronic acid bis(pinacol) ester 化学的及び物理的性質

名前と識別子

-

- (E)-1-Heptene-1,2-diboronic acid bis(pinacol) ester

- 4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-1-en-2-yl]-1,3,2-dioxaborolane

- 1-CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)HEPTENE

- MFCD02683463

- 307531-74-4

- J-018112

- SCHEMBL13716951

-

- MDL: MFCD02683463

- インチ: InChI=1S/C19H36B2O4/c1-10-11-12-13-15(21-24-18(6,7)19(8,9)25-21)14-20-22-16(2,3)17(4,5)23-20/h14H,10-13H2,1-9H3/b15-14+

- InChIKey: KBMWLQPDFRGVTD-CCEZHUSRSA-N

- SMILES: CCCCC/C(=C\B1OC(C)(C)C(C)(C)O1)/B2OC(C)(C)C(C)(C)O2

- BRN: 8859280

計算された属性

- 精确分子量: 350.28000

- 同位素质量: 350.28

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 25

- 回転可能化学結合数: 6

- 複雑さ: 480

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 36.9A^2

- XLogP3: 何もない

- 互变异构体数量: 何もない

- Surface Charge: 0

じっけんとくせい

- Color/Form: 無色または淡黄色の液体

- 密度みつど: 0.949 g/mL at 25 °C(lit.)

- Boiling Point: 330 °C(lit.)

- フラッシュポイント: >230 °F

- Refractive Index: n20/D 1.457(lit.)

- PSA: 36.92000

- LogP: 4.75590

- Solubility: 未確定

(E)-1-Heptene-1,2-diboronic acid bis(pinacol) ester Security Information

- WGKドイツ:3

- セキュリティの説明: S24/25

(E)-1-Heptene-1,2-diboronic acid bis(pinacol) ester 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(E)-1-Heptene-1,2-diboronic acid bis(pinacol) ester Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19649-1g |

(E)-1-Heptene-1,2-diboronic acid bis(pinacol) ester, 98% |

307531-74-4 | 98% | 1g |

¥1334.00 | 2023-02-25 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-268973-1g |

(E)-1-Heptene-1,2-diboronic acid bis(pinacol) ester, |

307531-74-4 | 1g |

¥1106.00 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1941741-1g |

(Z)-2,2'-(hept-1-ene-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |

307531-74-4 | 98% | 1g |

¥1284.00 | 2024-08-02 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19649-5g |

(E)-1-Heptene-1,2-diboronic acid bis(pinacol) ester, 98% |

307531-74-4 | 98% | 5g |

¥5298.00 | 2023-02-25 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-268973-1 g |

(E)-1-Heptene-1,2-diboronic acid bis(pinacol) ester, |

307531-74-4 | 1g |

¥1,106.00 | 2023-07-10 |

(E)-1-Heptene-1,2-diboronic acid bis(pinacol) ester 関連文献

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

(E)-1-Heptene-1,2-diboronic acid bis(pinacol) esterに関する追加情報

(E)-1-Heptene-1,2-diboronic Acid Bis(Pinacol) Ester: A Comprehensive Overview

The compound with CAS No 307531-74-4, commonly referred to as (E)-1-heptene-1,2-diboronic acid bis(pinacol) ester, is a highly specialized boronic acid derivative that has garnered significant attention in the field of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a heptene backbone with two boronic acid groups protected as pinacol boronates. The E configuration denotes the specific stereochemistry of the double bond in the molecule, which plays a crucial role in its reactivity and applications.

Boronic acids and their derivatives, such as bis(pinacol) esters, have emerged as indispensable building blocks in modern organic chemistry. They are widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds under mild conditions. The presence of two boronic acid groups in (E)-1-heptene-1,2-diboronic acid bis(pinacol) ester makes it a versatile precursor for constructing complex molecular architectures. Recent studies have highlighted its utility in synthesizing polyaromatic hydrocarbons and conjugated systems, which are critical components in advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

The synthesis of (E)-1-heptene-1,2-diboronic acid bis(pinacol) ester typically involves multi-step processes that require precise control over stereochemistry and functional group compatibility. Researchers have explored various methodologies to optimize its preparation, including the use of transition metal catalysts and stereo-selective reactions. For instance, a study published in *Nature Communications* demonstrated a novel approach to synthesize this compound using a tandem catalytic system that ensures high yields and excellent stereoselectivity.

In terms of applications, (E)-1-heptene-1,2-diboronic acid bis(pinacol) ester has been employed in the construction of biologically active molecules. Its ability to participate in multiple cross-coupling reactions makes it an ideal candidate for drug discovery programs targeting complex molecular frameworks. Recent research has shown its potential in synthesizing natural product analogs with anti-cancer properties, underscoring its importance in medicinal chemistry.

Moreover, the compound's role in materials science cannot be overstated. Its use as a precursor for constructing conjugated polymers has been extensively studied. A team from Stanford University reported that polymers derived from (E)-1-heptene-1,2-diboronic acid bis(pinacol) ester exhibit exceptional electronic properties, making them suitable for next-generation electronic devices. These findings highlight the compound's potential to contribute to the development of high-performance materials.

From an environmental standpoint, researchers are increasingly focusing on the sustainability aspects of synthesizing and using (E)-1-heptene-1,2-diboronic acid bis(pinacol) ester. Green chemistry principles are being integrated into its production processes to minimize waste and reduce energy consumption. For example, solvent-free reaction conditions and recyclable catalysts are being explored to enhance the eco-friendliness of this compound's synthesis.

In conclusion, (E)-1-heptene-1,2-diboronic acid bis(pinacol) ester (CAS No 307531-74-4) stands at the forefront of modern chemical research due to its unique structure and diverse applications. Its role as a key intermediate in organic synthesis continues to expand as new methodologies and applications are discovered. As research progresses, this compound is expected to play an even more significant role in advancing both academic and industrial chemical endeavors.

307531-74-4 ((E)-1-Heptene-1,2-diboronic acid bis(pinacol) ester) Related Products

- 312693-52-0(1,3,2-Dioxaborolane,2,2'-[(1Z)-1-butyl-1,2-ethenediyl]bis[4,4,5,5-tetramethyl- (9CI))

- 1261787-29-4(5-(Difluoromethoxy)-6-hydroxyquinoline)

- 1552773-85-9(3-chloro-2-(2,2-difluoroethoxy)aniline)

- 2137695-25-9(5-(Chloromethyl)-2-fluorobenzenesulfonyl fluoride)

- 1805559-07-2(3-Bromomethyl-6-iodo-2-(trifluoromethyl)pyridine)

- 1220032-09-6(4-2-(4-Piperidinyl)ethoxyphenyl propyl etherhydrochloride)

- 2308482-70-2((3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopentanoic acid)

- 2137142-00-6(tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate)

- 2228754-33-2(1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol)

- 17839-53-1(2-Mercapto-6-methylbenzoic acid)